3-Methoxy-1-phenylcyclobutanecarboxylic acid
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Overview
Description
3-Methoxy-1-phenylcyclobutanecarboxylic acid is an organic compound with the molecular formula C12H14O3 It is a derivative of cyclobutanecarboxylic acid, featuring a methoxy group and a phenyl group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1-phenylcyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-phenylcyclobutanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the formation of the methoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-1-phenylcyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-oxo-1-phenylcyclobutanecarboxylic acid.
Reduction: Formation of 3-methoxy-1-phenylcyclobutanemethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-1-phenylcyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-1-phenylcyclobutanecarboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The methoxy and phenyl groups can enhance binding affinity and selectivity towards these targets, influencing biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
1-Phenylcyclobutanecarboxylic acid: Lacks the methoxy group, which may affect its reactivity and applications.
3-Methoxy-1-cyclobutanecarboxylic acid:
3-Methoxy-1-phenylpropanoic acid: A structurally similar compound with different ring size, affecting its chemical behavior.
Uniqueness: 3-Methoxy-1-phenylcyclobutanecarboxylic acid is unique due to the presence of both methoxy and phenyl groups on the cyclobutane ring
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-methoxy-1-phenylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O3/c1-15-10-7-12(8-10,11(13)14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14) |
InChI Key |
BKHRPBXTZLCMOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(C1)(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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